2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide
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Description
2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H27N5O5S and its molecular weight is 557.63. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
Quinazoline derivatives have been synthesized and investigated for their potential as H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm in animal models. These compounds exhibit lower sedation compared to chlorpheniramine maleate, suggesting their potential for development as new classes of antihistamines (Alagarsamy, Solomon, Murugan, 2007).
Antimicrobial Activity
Studies on quinazoline and acetamide derivatives have demonstrated good antimicrobial activities. The synthesized compounds showed high activity against various bacterial strains, with some compounds displaying higher activity than standard drugs used for peptic ulcer and ulcerative colitis treatment (Fahim, Ismael, 2019).
Antitumor Activity
Research on 3-benzyl-substituted-4(3H)-quinazolinones has revealed broad-spectrum antitumor activity in vitro, with certain compounds showing considerable potency compared to the control 5-FU. This suggests their potential in developing treatments for various cancers (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, El-Azab, 2016).
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
Quinazoline derivatives have been synthesized and evaluated for their curative activity against acetic acid-induced ulcer models, showing significant effectiveness. These compounds have exhibited curative ratios comparable or superior to standard drugs, with no reported side effects on liver and kidney functions (Alasmary, Awaad, Alafeefy, El-meligy, Alqasoumi, 2017).
Positive Inotropic Activity
N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have shown favorable positive inotropic activity, which could be beneficial for developing new treatments for cardiovascular diseases (Zhang, Cui, Hong, Quan, Piao, 2008).
Properties
IUPAC Name |
2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c30-26(35)17-40-29-31-23-15-25-24(38-18-39-25)14-22(23)28(37)34(29)16-19-6-8-20(9-7-19)27(36)33-12-10-32(11-13-33)21-4-2-1-3-5-21/h1-9,14-15H,10-13,16-18H2,(H2,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBUIVQKDLKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)N)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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